5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, often referred to as QO-40 in the provided papers, is a synthetic derivative of pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO). [, ] This compound is classified as a KCNQ2/3 potassium channel opener. [, ] Its primary role in scientific research is as a pharmacological tool to investigate the function and therapeutic potential of KCNQ2/3 potassium channels, particularly in the context of neuronal excitability. [, ]
QO-40 functions as a potent activator of KCNQ2/3 potassium channels. [, ] These channels play a crucial role in regulating neuronal excitability. [, ] QO-40 exerts its effects by:
The primary scientific application of QO-40 lies in its potential as a therapeutic agent for neurological disorders like epilepsy and chronic pain. [, ] Mutations in the KCNQ2 gene are associated with a form of neonatal epilepsy known as benign familial neonatal convulsions. [, ] By enhancing KCNQ2/3 channel function, QO-40 may help suppress the neuronal hyperexcitability characteristic of these conditions.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: